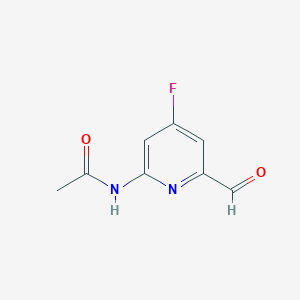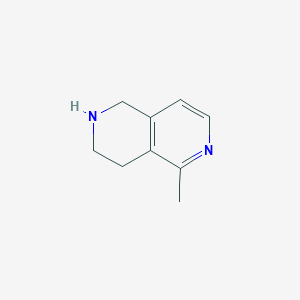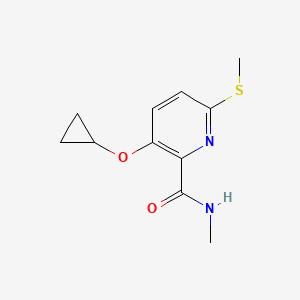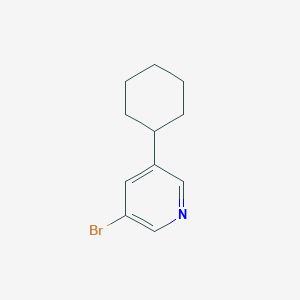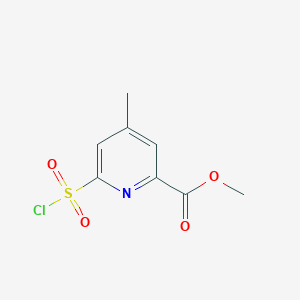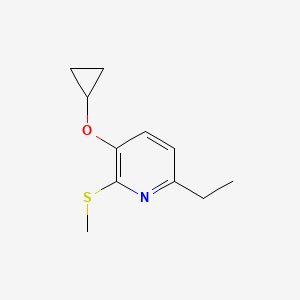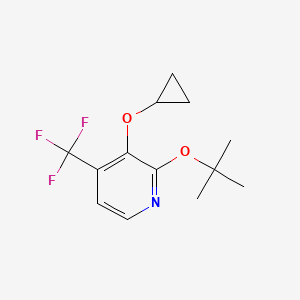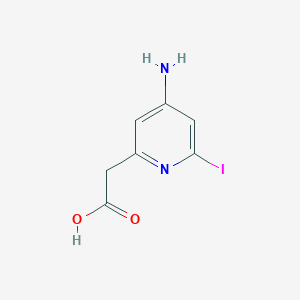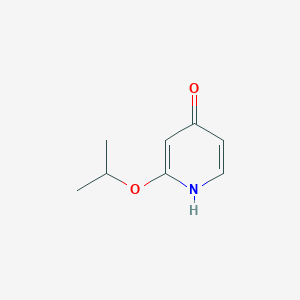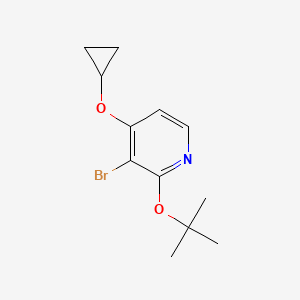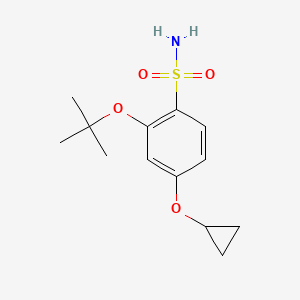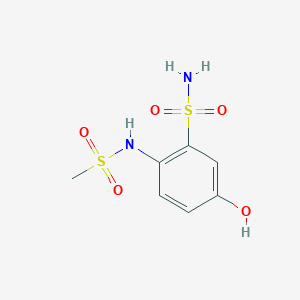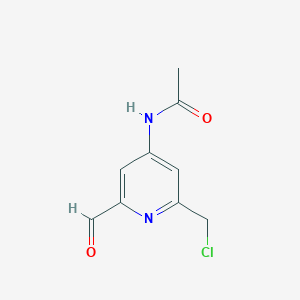
N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with a chloromethyl group at the 2-position, a formyl group at the 6-position, and an acetamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the chloromethylation of a pyridine derivative, followed by formylation and subsequent acetamide formation. The reaction conditions often include the use of chloromethylating agents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. Formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or receptor modulation. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)acetamide: Similar in structure but lacks the formyl group, leading to different chemical reactivity and biological activity.
Phenoxy acetamide derivatives: These compounds have different substituents on the aromatic ring, resulting in varied pharmacological properties
Uniqueness
N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide is unique due to the presence of both chloromethyl and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
N-[2-(chloromethyl)-6-formylpyridin-4-yl]acetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-6(14)11-7-2-8(4-10)12-9(3-7)5-13/h2-3,5H,4H2,1H3,(H,11,12,14) |
InChI Key |
PHSVCPXWCIZCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


